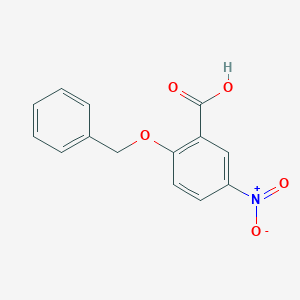![molecular formula C17H10Br2O4 B184404 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione CAS No. 6472-62-4](/img/structure/B184404.png)
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione is a chemical compound that belongs to the class of pyranones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the production of reactive oxygen species (ROS), which are implicated in cancer development and progression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione has several biochemical and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to increase the activity of superoxide dismutase (SOD), an antioxidant enzyme that protects cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione. One area of interest is the development of novel derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of this compound. Additionally, there is a need for further studies to evaluate the safety and toxicity of this compound in vivo. Finally, the potential applications of this compound in materials science, such as in the development of new polymers and nanomaterials, should also be explored.
Métodos De Síntesis
The synthesis of 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione involves the reaction of 2-methoxybenzaldehyde, malonic acid, and bromine in acetic acid. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and bromination. The final product is obtained after purification through recrystallization.
Propiedades
Número CAS |
6472-62-4 |
|---|---|
Nombre del producto |
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione |
Fórmula molecular |
C17H10Br2O4 |
Peso molecular |
438.1 g/mol |
Nombre IUPAC |
6,8-dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione |
InChI |
InChI=1S/C17H10Br2O4/c1-22-14-5-3-2-4-10(14)15-8-13(20)11-6-9(18)7-12(19)16(21)17(11)23-15/h2-8H,1H3 |
Clave InChI |
CYGWVUQMKRXIIM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br |
SMILES canónico |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




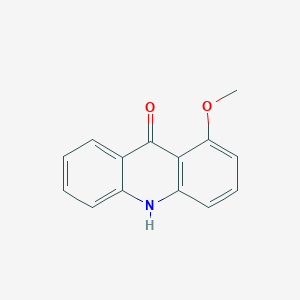
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
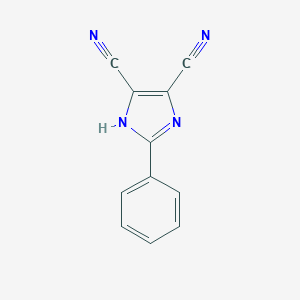

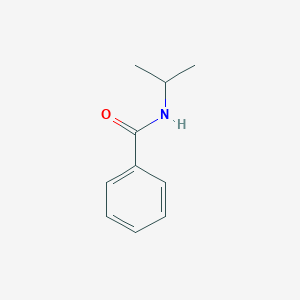
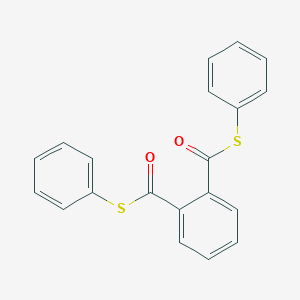
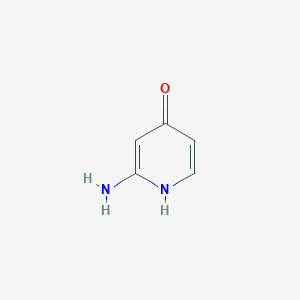
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
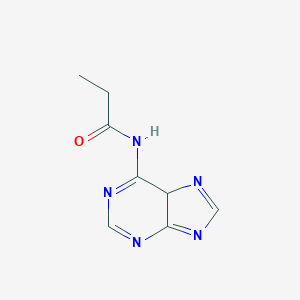
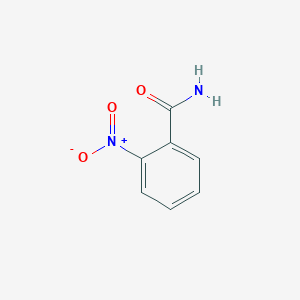
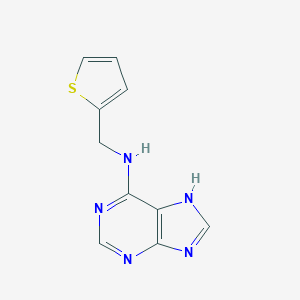
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
